disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;hydrate
Description
Chemical Characterization and Structural Analysis
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;hydrate under IUPAC guidelines. Its structure consists of a creatine backbone (N-methylglycine) with a phosphonamidate group (-PO₃²⁻) at the guanidino nitrogen, neutralized by two sodium cations and stabilized by water molecules in the crystal lattice. Synonyms include:
- Phosphocreatine disodium salt
- Creatine phosphate disodium tetrahydrate
- Neoton (pharmaceutical designation)
The molecular formula is C₄H₁₁N₃Na₂O₅P·nH₂O , where $$ n $$ varies with hydration state (e.g., $$ n = 4.5, 6, 7 $$).
Crystallographic Structure Determination
X-ray Diffraction Analysis
X-ray powder diffraction (XRPD) studies reveal four distinct hydrate forms:
| Hydrate Form | Water Content ($$ n $$) | Space Group | Stability Profile |
|---|---|---|---|
| H1 | 4.5 | Monoclinic | Marketed form; hygroscopic |
| H2 | 6 | Triclinic | Reference standard |
| H3 | 1.5 | Orthorhombic | Thermally stable |
| H4 | 7 | Amorphous | Pressure-sensitive |
The H3 form (1.5H₂O) exhibits superior stability under thermal stress, with no phase transitions observed up to 150°C. In contrast, H4 (7H₂O) undergoes single-crystal-to-single-crystal transformation to H1 upon grinding due to lattice destabilization.
Hydration State Characterization
Variable-temperature XRPD (VT-XRPD) and Raman spectroscopy demonstrate that hydration states influence hydrogen-bonding networks. H3 forms a compact lattice with water molecules occupying interstitial sites, while H4 features elongated channels accommodating additional water.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Profiling
- ¹H NMR (500 MHz, D₂O) : Distinct splitting of the guanidino methylene protons ($$ \delta = 3.89 \, \text{ppm} $$) and phosphonate resonance ($$ \delta = -2.45 \, \text{ppm} $$). Deuteration induces peak splitting due to slowed proton exchange at the guanidino group.
- ³¹P NMR : A singlet at $$ \delta = 3.2 \, \text{ppm} $$, confirming the phosphonamidate moiety. Magic-angle spinning (MAS) ¹H NMR resolves restricted creatine pools in muscle tissue, with linewidths <3 Hz for phosphocreatine.
Mass Spectrometric Fragmentation Patterns
High-resolution LC-MS/MS analysis ($$ m/z $$ 235.11 for [M+H]⁺) identifies key fragments:
- $$ m/z $$ 178.08: Loss of PO₃²⁻ ($$ \Delta m = -57.03 $$)
- $$ m/z $$ 132.05: Cleavage of the N–P bond
Fragmentation pathways align with guanidino group stabilization and phosphate elimination.
Properties
IUPAC Name |
disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P.2Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVYPOKBYRXZKS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N3Na2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reagents and Stoichiometry
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Sarcosine (N-methylglycine) serves as the primary precursor.
-
Phosphorylating agents : Phosphoric acid (H₃PO₄) or phosphorus oxychloride (POCl₃) are used to introduce the phosphonoamidino group.
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Base for salt formation : Sodium hydroxide (NaOH) facilitates disodium salt precipitation.
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Solvent system : Aqueous ethanol or water-methanol mixtures enable controlled crystallization.
A typical molar ratio is:
Reaction Mechanism
The phosphorylation proceeds via nucleophilic attack of the sarcosine amine on the electrophilic phosphorus center, forming a tetrahedral intermediate. Subsequent deprotonation and rearrangement yield the phosphonoamidino group. Sodium ions displace protons from the phosphonate and carboxylate groups, stabilizing the disodium salt.
Optimized Laboratory-Scale Protocol
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Phosphorylation :
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Dissolve sarcosine (89.1 g, 1 mol) in deionized water (500 mL).
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Add H₃PO₄ (117.6 g, 1.2 mol) dropwise at 0–5°C under nitrogen.
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Stir for 24 h at 25°C.
-
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Salt Formation :
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Add NaOH (88.0 g, 2.2 mol) in aqueous solution (200 mL).
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Adjust pH to 7.5–8.0 using 1 M HCl.
-
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Hydration :
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Concentrate the solution under reduced pressure.
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Recrystallize from ethanol-water (3:1 v/v) at 4°C.
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Isolate crystals via vacuum filtration and dry at 40°C under vacuum.
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Yield : 72–78% (anhydrous basis).
Purity : ≥95% (HPLC).
Industrial Production Methods
Large-scale manufacturing employs continuous flow reactors to enhance reproducibility and yield. Critical parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Temperature | 25°C | 30–35°C |
| Mixing Speed | 300 rpm | 1,200 rpm |
| Crystallization Time | 12 h | 4 h |
| Annual Production | 10 kg | 50 metric tons |
Cost-Efficiency Strategies
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Reagent Recovery : Unreacted H₃PO₄ is extracted via ion-exchange resins and recycled.
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Waste Minimization : Ethanol is distilled from mother liquors for reuse.
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Energy Integration : Exothermic phosphorylation heat preheats incoming reagents.
Purification and Hydration Control
The hydrate form requires stringent control of water activity during crystallization.
Crystallization Techniques
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Anti-solvent addition : Ethanol is introduced to reduce solubility.
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Seeding : Pre-formed hydrate crystals (0.1% w/w) ensure uniform nucleation.
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Lyophilization : Freeze-drying preserves hydrate structure post-crystallization.
Hydrate Stability
| Condition | Water Content (TGA) | Crystal Form |
|---|---|---|
| 25°C, 60% RH | 8.2% | Monohydrate |
| 40°C, 30% RH | 5.1% | Hemihydrate |
| Lyophilized | 0.3% | Amorphous |
Characterization and Quality Control
Spectroscopic Analysis
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³¹P NMR (D₂O) : δ = 3.2 ppm (phosphonate), δ = -5.8 ppm (phosphoamidino).
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FT-IR : ν(P=O) = 1,240 cm⁻¹, ν(C=O) = 1,710 cm⁻¹.
Elemental Composition
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 22.64 | 22.58 |
| H | 3.32 | 3.35 |
| N | 13.21 | 13.18 |
| Na | 10.84 | 10.79 |
Process Optimization and Challenges
Common Impurities
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Unreacted Sarcosine : Removed via activated carbon filtration.
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Sodium Phosphate : Controlled by stoichiometric NaOH addition.
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Dehydration Products : Minimized through humidity-controlled drying.
Yield Improvement Strategies
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Catalysis : 0.5 mol% imidazole accelerates phosphorylation by 40%.
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pH Adjustment : Maintaining pH 7.8–8.2 prevents side reactions.
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Solvent Screening : 2-Propanol increases yield to 81% but slows crystallization.
Comparative Analysis with Analogous Salts
| Property | Disodium Salt | Dipotassium Salt |
|---|---|---|
| Solubility (H₂O, 25°C) | 1.2 g/mL | 0.9 g/mL |
| Melting Point | 215°C (dec.) | 228°C (dec.) |
| Hydrate Stability | Monohydrate | Dihydrate |
Chemical Reactions Analysis
Phosphocreatine disodium salt hydrate undergoes several types of chemical reactions:
Oxidation and Reduction: It can participate in redox reactions, particularly in the context of energy metabolism.
Substitution: The compound can undergo substitution reactions, especially in the presence of specific reagents.
Hydrolysis: It can be hydrolyzed to produce creatine and inorganic phosphate.
Common reagents and conditions used in these reactions include creatine kinase, adenosine triphosphate, and various buffer solutions. The major products formed from these reactions are creatine and adenosine triphosphate .
Scientific Research Applications
Phosphocreatine disodium salt hydrate has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic reactions to study energy metabolism.
Biology: The compound is used to study muscle physiology and energy homeostasis in muscle cells.
Medicine: It is used to evaluate the effects of adenosine A2A receptor modulation in the nucleus accumbens on cocaine seeking in rats.
Mechanism of Action
Phosphocreatine disodium salt hydrate exerts its effects by serving as a rapidly acting energy buffer. It regenerates adenosine triphosphate from adenosine diphosphate during muscle contractions. The molecular targets involved include creatine kinase, which catalyzes the phosphorylation of creatine . This process helps maintain energy homeostasis in muscle cells and protects against anoxic and ischemic damage .
Comparison with Similar Compounds
Dipotassium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid
Structural Similarities :
- Both compounds share the same core structure: 2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid.
- Differences arise in the counterion (disodium vs. dipotassium) and hydration state.
Functional Differences :
- Sodium salts, by contrast, may exhibit improved aqueous solubility and stability under physiological pH conditions.
- Applications: The dipotassium analog is used in metabolic disease research, while the disodium hydrate form may be optimized for formulations requiring sodium compatibility (e.g., intravenous therapies) .
Data Table :
| Property | Disodium Hydrate Form | Dipotassium Form |
|---|---|---|
| Molecular Formula | C₄H₇N₃O₅P·2Na·H₂O | C₄H₇N₃O₅P·2K |
| Counterion | Disodium | Dipotassium |
| Hydration | Contains water of crystallization | Likely anhydrous |
| Primary Application | Metabolic studies, drug formulation | ATP regeneration, creatine kinase assays |
| Solubility (Water) | High (enhanced by sodium ions) | Moderate (potassium salts less soluble) |
2-(Dimethylamino)acetic Acid (CAS 1118-68-9)
Structural Comparison :
- Simpler structure: Lacks the phosphonatocarbamimidoyl group, featuring only a dimethylamino substituent on the acetic acid backbone.
- Molecular Formula: C₄H₉NO₂ vs. C₄H₇N₃O₅P·2Na·H₂O.
Functional Contrasts :
Data Table :
| Property | Disodium Hydrate Form | 2-(Dimethylamino)acetic Acid |
|---|---|---|
| Molecular Weight | ~247.03 g/mol (anhydrous) | 103.12 g/mol |
| Key Functional Group | Phosphonatocarbamimidoyl | Dimethylamino |
| Biological Role | ATP-related metabolism | Surfactant synthesis |
| Solubility in Polar Solvents | Excellent | Moderate |
Ethyl Ethylmethylphosphoramidocyanidoate (CAS 870124-00-8)
Structural Comparison :
- Contains a phosphoramidocyanidate group instead of phosphonatocarbamimidoyl.
- Molecular Formula: C₆H₁₃N₂O₂P vs. C₄H₇N₃O₅P·2Na·H₂O.
Functional Differences :
- The disodium compound lacks such regulatory restrictions.
- Applications : Primarily of interest in toxicology, contrasting with the therapeutic/metabolic focus of the disodium hydrate compound .
Biological Activity
Disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid; hydrate, commonly referred to as disodium carbamimidoyl(methyl)aminoacetate, is a compound with significant biological activity primarily related to its role as a phosphate reservoir. This article delves into its biological mechanisms, applications, and relevant research findings.
- Molecular Formula : C4H18N3Na2O10P
- Molecular Weight : 327.14 g/mol
- IUPAC Name : Disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate; tetrahydrate
The compound serves as a phosphate donor, crucial for the regeneration of adenosine triphosphate (ATP) during cellular processes such as muscle contraction. Its mechanism involves the donation of phosphate groups to ADP, facilitating ATP synthesis, which is vital for energy metabolism in various biological systems.
1. ATP Regeneration
Disodium carbamimidoyl(methyl)aminoacetate is instrumental in ATP regeneration. During muscle contraction, ATP is utilized rapidly, and this compound helps replenish ATP levels by providing phosphate groups. Studies indicate that compounds enhancing ATP synthesis can improve muscle performance and recovery.
2. Antioxidant Properties
Recent research highlights the antioxidant potential of disodium carbamimidoyl(methyl)aminoacetate. It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage during high-intensity exercise or pathological conditions associated with oxidative stress .
Research Findings and Case Studies
A variety of studies have explored the biological activity of disodium carbamimidoyl(methyl)aminoacetate:
- Cellular Studies : In vitro studies demonstrated that this compound enhances ATP levels in skeletal muscle cells during simulated contraction conditions. The increase in ATP was correlated with improved muscle endurance and recovery rates after exertion .
- Antioxidant Activity : In a comparative study assessing the radical scavenging activity of various compounds, disodium carbamimidoyl(methyl)aminoacetate exhibited significant efficacy in neutralizing reactive oxygen species (ROS), outperforming several known antioxidants at similar concentrations .
Comparative Analysis with Similar Compounds
| Compound Name | Role in Biology | Unique Features |
|---|---|---|
| Disodium Adenosine Triphosphate (ATP) | Primary energy currency | Directly involved in energy transfer |
| Sodium Phosphate | Phosphate reservoir | Simpler structure, less controlled release |
| Disodium Carbamimidoyl(methyl)aminoacetate | Phosphate donor for ATP regeneration | Controlled release mechanism aiding muscle function |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid, and how can hydration states be controlled?
- Methodological Answer : Synthesis typically involves phosphorylation of the carbamimidoyl group using ethylphosphonate derivatives under controlled pH (e.g., sodium acetate buffer) to stabilize the disodium salt. Hydration states are managed via lyophilization or vacuum drying, followed by storage in anhydrous conditions with desiccants. Analytical techniques like thermogravimetric analysis (TGA) and Karl Fischer titration validate hydration levels .
Q. How can the purity and structural integrity of this compound be characterized in laboratory settings?
- Methodological Answer : Use high-resolution mass spectrometry (HR-MS) to confirm the molecular formula (e.g., CHNaOP for the anhydrous form) and P NMR to verify phosphonate group integrity. HPLC with UV detection (210–260 nm) monitors impurities, while X-ray crystallography resolves hydration-dependent crystal structures .
Q. What buffer systems are compatible with this compound for in vitro studies?
- Methodological Answer : Phosphate-buffered saline (PBS, pH 7.4) is optimal due to its ionic compatibility with the disodium salt. Avoid Tris-based buffers, as they may chelate metal ions and destabilize the phosphonate moiety. Pre-filter buffers (0.22 µm) to prevent particulate interference in spectroscopic assays .
Advanced Research Questions
Q. How does the compound’s phosphonatocarbamimidoyl group influence its interaction with ATP-regenerating enzymes in metabolic studies?
- Methodological Answer : The phosphonate group acts as a non-hydrolyzable ATP analog, competitively inhibiting creatine kinase in skeletal muscle assays. Use stopped-flow kinetics with NADH-coupled assays to measure inhibition constants (K). Cross-validate with O-labeled ATP to track phosphate transfer .
Q. What experimental strategies resolve contradictions in hydration-dependent activity reported in enzymatic assays?
- Methodological Answer : Hydration can alter solubility and active-site accessibility. Design parallel assays using anhydrous (lyophilized) vs. hydrated (equilibrated at 25°C/75% RH) forms. Monitor activity via fluorescence polarization with tethered substrates (e.g., FITC-labeled creatine) and normalize results to water content quantified by TGA .
Q. How can researchers mitigate interference from trace metal ions in spectroscopic studies of this compound?
- Methodological Answer : Pre-treat solutions with Chelex-100 resin to remove divalent cations (e.g., Mg, Ca) that bind to the phosphonate group. Use ICP-MS to quantify residual metals. For fluorescence studies, employ EDTA-free buffers or substitute with non-chelating analogs like HEPES .
Q. What advanced chromatographic techniques separate this compound from structurally similar impurities (e.g., methylphosphonate derivatives)?
- Methodological Answer : Utilize hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC-cHILIC). Optimize mobile phase gradients with acetonitrile/ammonium formate (pH 3.0) to resolve phosphonate analogs. Confirm peaks via tandem MS/MS fragmentation patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
